5-Methylfuro[3,2-b]pyridine-2-carboxylic acid
Description
5-Methylfuro[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused furopyridine core with a methyl substituent at the 5-position and a carboxylic acid group at the 2-position. Its molecular formula is C₉H₇NO₃ (free acid) or C₉H₈ClNO₃ (hydrochloride salt; CAS: 66497-44-7) . The compound is synthesized from 6-methyl-3-pyridinol via hydroxymethylation, oxidation, condensation with diethyl hydroxymalonate, and subsequent hydrolysis/decarboxylation . It is commercially available as a high-purity building block (≥95%) for pharmaceutical and materials research, though its cost is notable (e.g., 50 mg priced at €391) .
Properties
IUPAC Name |
5-methylfuro[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-2-3-7-6(10-5)4-8(13-7)9(11)12/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHUVFJSRPKVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-pyridinecarboxylic acid with methyl furan in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or pyridine rings are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, often under reflux or with catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methylfuro[3,2-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery programs.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Furopyridine Derivatives
- Furo[3,2-b]pyridine-2-carboxylic acid (CAS: 112372-14-2): Molecular formula: C₈H₅NO₃. Key difference: Lacks the 5-methyl group, reducing steric bulk and altering electronic properties. This impacts solubility and reactivity in synthetic applications (e.g., coupling reactions) .
Thienopyridine Derivatives
- 5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid (CAS: 1896669-09-2): Molecular formula: C₈H₄ClNO₂S. Key difference: Replaces the furan oxygen with sulfur (thiophene ring), enhancing aromaticity and thermal stability. Applications include organic semiconductors and medicinal chemistry .
- Thieno[2,3-b]pyridine-2-carboxylic acid (CAS: 59944-76-2): Molecular formula: C₈H₅NO₂S. Properties: Higher melting point (293–294°C) compared to furopyridines, attributed to stronger intermolecular interactions via sulfur .
Pyrrolopyridine Derivatives
- 5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS: 1242427-34-4): Molecular formula: C₉H₈N₂O₂. Similarity score to the target compound: 0.83 .
Functionalized Derivatives
- 5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)thieno[3,2-b]pyridine-2-carboxylic acid: Key feature: A thienopyridine derivative with a fluoropiperidine substituent, designed for enhanced pharmacokinetic properties. Synthesized via hydrolysis of ethyl esters (91.6% yield) .
- Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1132610-85-5):
Comparative Data Table
Biological Activity
5-Methylfuro[3,2-b]pyridine-2-carboxylic acid (MFPC) is a heterocyclic compound characterized by a unique fused structure that combines a furan ring and a pyridine ring, along with a carboxylic acid functional group. This structural arrangement contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Below is an exploration of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₇N₁O₃
- Molecular Weight : Approximately 213.62 g/mol
- Appearance : White to yellow solid
- Solubility : Soluble in various organic solvents
MFPC exhibits biological activity through its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors involved in various cellular processes. Notably, it has been observed to inhibit certain enzymes linked to cell proliferation, suggesting potential anticancer effects.
Antimicrobial Properties
Preliminary studies indicate that MFPC possesses antimicrobial properties, which may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within the microorganisms. This potential has been explored in various laboratory settings, highlighting its effectiveness against both bacterial and fungal strains.
Anticancer Activity
Research into the anticancer properties of MFPC is ongoing. Initial findings suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. The compound's ability to inhibit specific enzymes involved in tumor growth further supports its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, MFPC has shown promise in reducing inflammation. Studies have indicated that it may inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses, making it a candidate for developing anti-inflammatory therapies.
Case Studies and Research Findings
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
- Antimicrobial : Effective against bacteria and fungi.
- Anticancer : Induces apoptosis and inhibits tumor growth.
- Anti-inflammatory : Reduces inflammation markers in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
